9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole
Overview
Description
9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole is a chemical compound with the molecular formula C12H13FN2 . It is a complex structure that contains a total of 30 bonds, including 17 non-H bonds, 10 multiple bonds, 10 aromatic bonds, and various ring structures .
Molecular Structure Analysis
The molecular structure of 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole is quite complex. It contains 1 five-membered ring, 1 six-membered ring, 1 seven-membered ring, 1 nine-membered ring, and 1 ten-membered ring. Additionally, it includes 1 secondary amine (aliphatic) and 1 Pyrrole .Physical And Chemical Properties Analysis
The compound has a molecular weight of 204.243 Da . It has a density of 1.225g/cm3 and a boiling point of 374.4ºC at 760 mmHg . The exact melting point is not available .Scientific Research Applications
Antitumor Agents
9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole derivatives have been synthesized and evaluated for their potential as antitumor agents. These compounds show positive charges at specific positions on the aromatic scaffold and have demonstrated significant in vitro antitumor activities against various cancer cell lines. Their DNA binding properties were characterized, indicating that they may serve as intercalators with increased DNA binding affinity. The introduction of fluorine and alkyl amino side chains, as well as the addition of a positive charge at the 11-N position, are responsible for their antitumor activity and enhanced DNA binding ability (Gu et al., 2017).
Neuroleptic Agents
Research has been conducted on derivatives of hexahydroazepino[4,5-b]indoles for their potential as neuroleptic agents. Although some compounds did not show significant activity against methamphetamine aggregate toxicity, others, including the 5-phenyl derivative and its 3-methyl variant, displayed activity in antidepressant screens (Elliott et al., 1980).
Therapeutic Drug Targets
The interaction profiles of 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole derivatives with therapeutic targets, including receptors, enzymes, and neuromediator transporters, have been investigated. These studies have revealed that different therapeutic targets exhibit varying levels of sensitivity towards the cis- and trans-configurations of these structures, particularly towards histamine H1 and serotonin 5-HT2C receptors (Mit’kin et al., 2012).
Chemical Synthesis and Modifications
Research in chemical synthesis has led to the development of methods for creating isomeric hexahydroazonino[5,6-b]indoles from hexahydroazepino[4,3-b]-and-[3,4-b]indoles. This work has enabled the creation of compounds with varying positions of the double bond in the azonine ring, contributing to the diversity of chemical structures in this field (Voskressensky et al., 2007).
HIV-1 Attachment Inhibition
Indole derivatives, including 9-fluoro variants, have been found to interfere with HIV-1 attachment by inhibiting the interaction of the HIV surface protein gp120 with the host cell receptor CD4. These compounds have demonstrated enhanced potency and bioavailability in various animal models when administered orally (Wang et al., 2003).
Herbicidal Applications
Fluorinated indole derivatives, including 3-hydrazino-1,2,4-triazino[5,6-b]indoles, have been synthesized and tested for their herbicidal effects against various weed species. The novel fluorinated hydrazino-1,2,4-triazino[5,6-b]indoles have shown potential as post-emergent herbicides (Bawazir & Abdel-Rahman, 2020).
properties
IUPAC Name |
9-fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2/c13-8-3-4-12-9(6-8)10-7-14-5-1-2-11(10)15-12/h3-4,6,14-15H,1-2,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHSVILTWVPKJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CNC1)C3=C(N2)C=CC(=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651603 | |
Record name | 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10651603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole | |
CAS RN |
919120-68-6 | |
Record name | 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10651603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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